(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride

Description

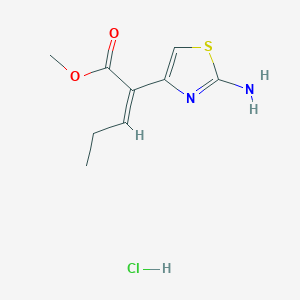

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride is a synthetic intermediate critical in the production of cephalosporin antibiotics. Its structure features a (Z)-configured pent-2-enoate ester linked to a 2-aminothiazol-4-yl moiety, which is a hallmark of third-generation cephalosporins. The Z-configuration ensures resistance to β-lactamase enzymes, enhancing antimicrobial efficacy . The methyl ester group improves lipophilicity, facilitating cellular penetration, while the hydrochloride salt enhances solubility for pharmaceutical formulations .

Properties

Molecular Formula |

C9H13ClN2O2S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

methyl (Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate;hydrochloride |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-3-4-6(8(12)13-2)7-5-14-9(10)11-7;/h4-5H,3H2,1-2H3,(H2,10,11);1H/b6-4-; |

InChI Key |

ACOBUWCQVBVTGT-YHSAGPEESA-N |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)OC.Cl |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride typically involves the reaction of 2-aminothiazole with appropriate reagents to form the desired product. One common method involves the condensation of 2-aminothiazole with an α,β-unsaturated ester under acidic conditions to yield the (Z)-isomer of the compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products can have different biological activities and applications.

Scientific Research Applications

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and cancer cell lines.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several β-lactam antibiotics and intermediates. Key comparisons include:

Structural Analogues

Functional Differences

- β-Lactamase Resistance: The methoxyimino group in CMX and cefepime intermediates confers superior resistance compared to hydroxyimino derivatives like cefdinir . The Z-configuration in the target compound prevents enzymatic degradation by maintaining spatial hindrance around the β-lactam ring .

- Pharmacokinetics: Methyl/pivaloyloxymethyl esters (e.g., target compound, cefcapene) enhance oral absorption compared to carboxylic acid forms (e.g., cefdinir) . Hydrochloride salts improve aqueous solubility, enabling intravenous formulations .

- Synthetic Pathways: The target compound is synthesized via esterification of 2-(2-aminothiazol-4-yl)pent-2-enoic acid, optimized for Z-isomer yield (70%) using SOCl₂/DMF at −15°C . In contrast, cefdinir derivatives require EDC/HOBt-mediated coupling for amide bond formation .

Biological Activity

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and other pharmacological applications based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : CHNOS·HCl

- Molecular Weight : 248.73 g/mol

- CAS Number : 140128-28-5

1. Anticancer Activity

Research indicates that compounds containing the thiazole moiety exhibit significant anticancer properties. Specifically, derivatives of 2-aminothiazoles have been shown to possess cytotoxic effects against various cancer cell lines.

Case Studies:

- A study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The results demonstrated that certain derivatives exhibited IC values as low as 0.06 µM, indicating potent anticancer activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 1 | HepG2 | 0.06 |

| Compound 2 | PC12 | 0.1 |

2. Antioxidant Properties

The antioxidant potential of this compound has also been explored. Compounds with similar structures have shown effectiveness in scavenging free radicals and protecting cells from oxidative stress.

Research Findings:

- A study highlighted that thiazole-based compounds demonstrated significant DPPH radical scavenging activity, which is indicative of their antioxidant capabilities . The ability to mitigate oxidative damage suggests potential therapeutic applications in conditions associated with oxidative stress.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Some studies suggest that thiazole derivatives may inhibit specific enzymes involved in cancer progression, thereby reducing tumor growth.

Comparative Analysis with Other Compounds

To further understand the potency of this compound, a comparison with other related compounds is essential.

| Compound Name | Structure Type | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| Compound A | Thiazole | Moderate | High |

| Compound B | Thiazole | High | Moderate |

| (Z)-Methyl 2-(2-amino...) | Thiazole | Very High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.